

GALM gene mutation and type IV galactosemia

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An In-depth Technical Guide on GALM Gene Mutation and Type IV Galactosemia

Audience: Researchers, scientists, and drug development professionals.

Abstract

Galactosemia is an inborn error of carbohydrate metabolism. While classic galactosemia (Type I) caused by GALT deficiency is well-characterized, other rarer forms exist. Type IV galactosemia, a recently identified disorder, results from mutations in the GALM gene, which encodes the enzyme galactose **mutarotase**.^{[1][2]} This enzyme catalyzes the first step in the Leloir pathway, the interconversion of β -D-galactose to α -D-galactose.^{[3][4][5]} Clinically, Type IV galactosemia presents as a relatively mild phenotype, with early-onset cataracts being the most consistent symptom, similar to Type II galactosemia (galactokinase deficiency).^{[1][6][7]} Unlike classic galactosemia, severe neonatal complications like liver failure or sepsis are typically absent.^[8] Diagnosis is often initiated by newborn screening that reveals elevated galactose levels with normal activity of other Leloir pathway enzymes, and is confirmed by molecular analysis of the GALM gene.^{[2][9]} This guide provides a comprehensive technical overview of the GALM enzyme, the pathophysiology of Type IV galactosemia, known genetic variants, detailed experimental protocols for diagnosis and research, and current therapeutic approaches.

The Role of Galactose Mutarotase (GALM) in Galactose Metabolism

Galactose, primarily derived from lactose, is a critical carbohydrate that is metabolized into glucose via the Leloir pathway.[\[10\]](#) This pathway involves a series of four key enzymatic reactions.

1.1. The Leloir Pathway The entry of galactose into glycolysis requires its conversion to glucose-1-phosphate.[\[10\]](#) This process is initiated by galactose **mutarotase** (GALM), an aldose 1-epimerase.[\[4\]](#)[\[10\]](#) GALM catalyzes the reversible conversion of β -D-galactose into its anomer, α -D-galactose.[\[11\]](#) The α -form is the specific substrate for the subsequent enzyme, galactokinase (GALK1), which phosphorylates it to galactose-1-phosphate (Gal-1-P).[\[10\]](#)[\[12\]](#) Gal-1-P is then converted to UDP-galactose by galactose-1-phosphate uridylyltransferase (GALT). Finally, UDP-galactose-4-epimerase (GALE) converts UDP-galactose to UDP-glucose, which can enter various metabolic pathways.[\[5\]](#) A deficiency in any of these enzymes leads to a form of galactosemia.[\[2\]](#)

1.2. GALM Enzyme: Structure and Function The human GALM gene is located on chromosome 2p22.1.[\[10\]](#) The enzyme, galactose **mutarotase**, is a monomeric protein primarily composed of β -sheets.[\[1\]](#)[\[13\]](#) Its catalytic mechanism involves a histidine residue (His 170) acting as a catalytic acid and a glutamate residue (Glu 304) as a catalytic base.[\[1\]](#)[\[4\]](#) These residues facilitate the opening of the pyranose ring of D-galactose, allowing for the interconversion between the α and β anomers.[\[14\]](#) By maintaining the equilibrium between the two forms, GALM ensures a steady supply of α -D-galactose for the GALK1 enzyme, thereby committing galactose to the Leloir pathway.[\[11\]](#)

Figure 1: Galactose Metabolism Pathways. The central Leloir pathway and an alternative pathway activated during galactosemia.

Type IV Galactosemia: Clinical and Biochemical Profile

Type IV galactosemia is an autosomal recessive disorder caused by biallelic pathogenic variants in the GALM gene.[\[2\]](#)[\[15\]](#) It is a relatively new and mild form of galactosemia.[\[7\]](#)

2.1. Clinical Manifestations The primary and most consistently reported clinical feature of GALM deficiency is the development of bilateral cataracts in infancy or early childhood.[\[6\]](#)[\[8\]](#) This symptom arises from the accumulation of galactitol, a toxic alcohol produced from excess galactose via the aldose reductase pathway.[\[6\]](#) Unlike classic galactosemia (Type I), patients

with Type IV do not typically exhibit severe neonatal symptoms such as jaundice, hepatomegaly, vomiting, or failure to thrive.[8][16] Long-term complications like intellectual disability and primary ovarian insufficiency have not been reported, though more data on adult patients are needed.[6]

2.2. Biochemical Findings Newborn screening often provides the first indication of GALM deficiency. The key biochemical marker is a mild to moderate elevation of total blood galactose. [6] However, the activity of GALT, GALK1, and GALE enzymes is normal, which distinguishes it from Types I, II, and III galactosemia.[9]

Parameter	Type IV Galactosemia (GALM)	Type I (GALT)	Type II (GALK1)	Type III (GALE)
Deficient Enzyme	Galactose Mutarotase	Gal-1-P Uridyltransferase	Galactokinase	UDP-Gal-4-Epimerase
Blood Galactose	Mildly Elevated	Highly Elevated	Highly Elevated	Elevated
Galactose-1-P	Normal to slightly elevated	Highly Elevated	Normal	Elevated
Primary Symptom	Cataracts[6][8]	Neonatal toxicity, liver failure, cataracts, long-term complications[16]	Cataracts[17]	Variable; from asymptomatic to severe systemic illness[17]
Inheritance	Autosomal Recessive[15]	Autosomal Recessive[18]	Autosomal Recessive[19]	Autosomal Recessive[19]

Table 1: Comparison of Different Types of Galactosemia.

Known GALM Gene Mutations

Several pathogenic variants in the GALM gene have been identified that lead to Type IV galactosemia. These mutations include nonsense, frameshift, and missense variants that result in reduced or absent enzyme activity, often due to protein instability.[15]

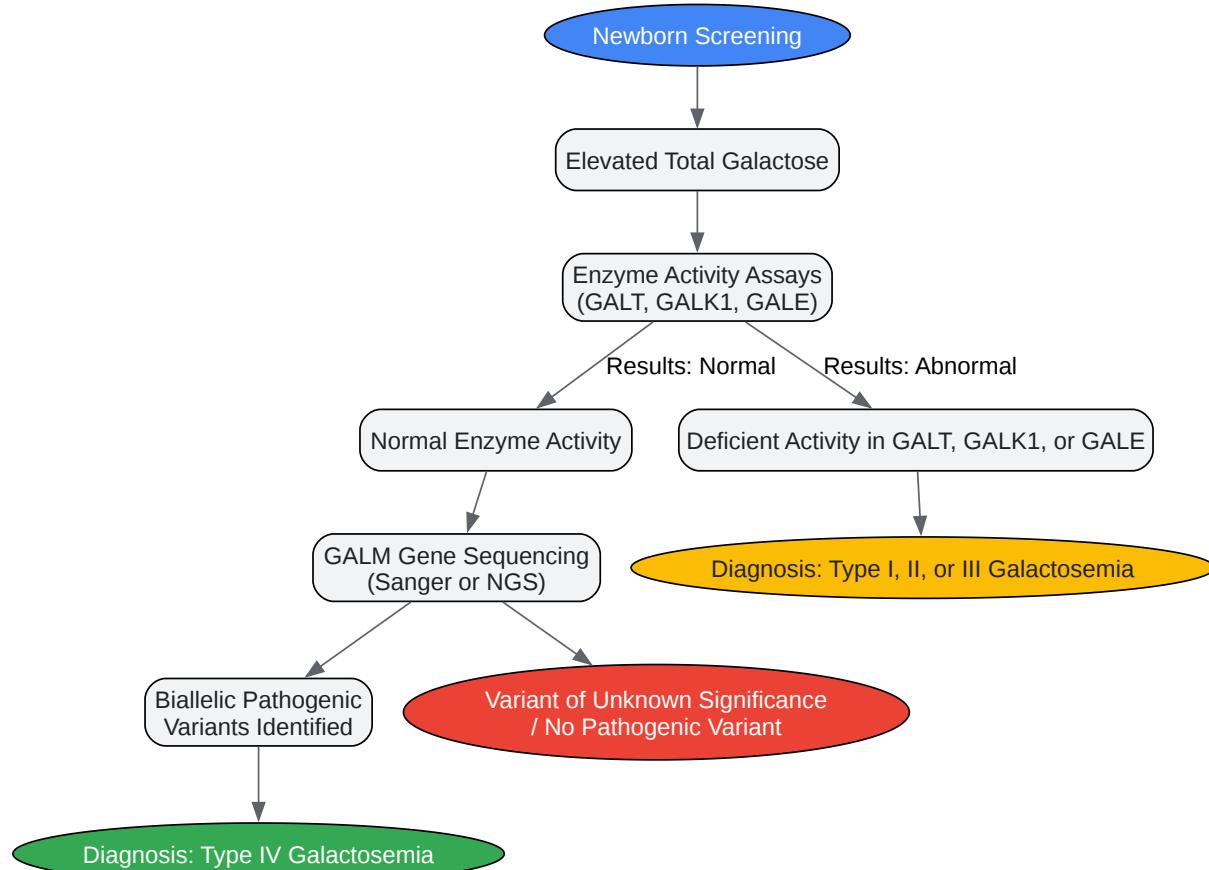
Variant	Type	Consequence	Reference
p.Arg82	Nonsense	Premature termination codon, unstable protein	[15]
p.Ile99Leufs46	Frameshift	Premature termination codon, unstable protein	[15]
p.Trp311*	Nonsense	Premature termination codon, unstable protein	[15]
p.Gly142Arg	Missense	Unstable protein	[15]
p.Arg267Gly	Missense	Unstable protein	[15]
p.Gly277Arg	Missense	Associated with cataracts	[7]

Table 2: Summary of Reported Pathogenic GALM Variants.

Experimental Protocols

Accurate diagnosis and research into Type IV galactosemia rely on precise molecular and biochemical methods.

4.1. Diagnostic Workflow The diagnostic process typically begins with an abnormal newborn screen and proceeds to definitive genetic testing.



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Figure 2: Diagnostic workflow for Type IV Galactosemia.

4.2. Molecular Genetic Testing Protocol: GALM Gene Sequencing

Objective: To identify pathogenic variants in the GALM gene.

Methodology:

- Sample Collection: Collect a whole blood sample (3-5 mL) in an EDTA tube. Buccal swabs or saliva can be used as alternative sources of genomic DNA.[\[20\]](#)
- DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit (e.g., Qiagen QIAamp DNA Blood Mini Kit) following the manufacturer's protocol. Assess DNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
- Primer Design and PCR Amplification: Design primers to amplify all coding exons and adjacent intron-exon boundaries of the GALM gene (RefSeq: NM_138801). Perform Polymerase Chain Reaction (PCR) using a high-fidelity DNA polymerase to generate amplicons for sequencing.
- Sequencing:
 - Sanger Sequencing: Purify PCR products and sequence them using a capillary sequencing platform (e.g., Applied Biosystems 3730xl). This method is used to confirm specific variants or for single-gene analysis.[\[21\]](#)
 - Next-Generation Sequencing (NGS): For broader analysis, use a targeted gene panel that includes GALM or whole-exome sequencing.[\[20\]\[22\]](#) Prepare a sequencing library from the genomic DNA and sequence on a platform like an Illumina MiSeq or NovaSeq.
- Data Analysis: Align sequencing reads to the human reference genome. Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels). Annotate variants using databases such as ClinVar, HGMD, and gnomAD. Classify variants according to ACMG/AMP guidelines (pathogenic, likely pathogenic, VUS, likely benign, benign).
- Deletion/Duplication Analysis: If sequencing does not yield two pathogenic variants in a patient with a strong clinical presentation, perform deletion/duplication analysis using methods like Multiplex Ligation-dependent Probe Amplification (MLPA) or NGS-based copy number variation (CNV) analysis to detect larger structural variants.[\[21\]](#)

4.3. Biochemical Assay Protocol: GALM Enzyme Activity (Representative Method)

Objective: To measure the functional activity of the GALT enzyme in patient-derived cells (e.g., fibroblasts, lymphocytes).

Principle: This is a coupled enzyme assay. GALT converts β -D-galactose to α -D-galactose. The production of α -D-galactose is then measured by coupling it to the GALK1 reaction, which consumes ATP. The depletion of ATP can be monitored using a luciferase-based bioluminescence assay (e.g., Promega Kinase-Glo®). Lower GALT activity will result in a slower rate of ATP depletion.

Methodology:

- Lysate Preparation: Culture patient-derived fibroblasts or isolate lymphocytes. Lyse the cells in a suitable buffer (e.g., hypotonic lysis buffer with protease inhibitors) on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic proteins, including GALT. Determine the total protein concentration of the lysate using a Bradford or BCA assay.
- Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT). For each reaction, prepare a master mix containing:
 - Reaction Buffer
 - β -D-galactose (substrate for GALT)
 - ATP (substrate for GALK1)
 - Recombinant human GALK1 enzyme
- Assay Procedure:
 - Pipette the reaction master mix into wells of a 96-well opaque plate suitable for luminescence readings.
 - Add a standardized amount of cell lysate (e.g., 20 μ g of total protein) to each well to initiate the reaction. Include a negative control (lysate from a confirmed GALT-deficient patient or heat-inactivated lysate) and a positive control (lysate from a healthy individual).

- Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Signal Detection:
 - Remove the plate from the incubator and allow it to equilibrate to room temperature.
 - Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells (if not already lysed) and contains luciferase and luciferin to measure the remaining ATP.
 - Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
 - Measure luminescence using a plate-reading luminometer.
- Data Analysis: The luminescent signal is inversely proportional to the combined GALM/GALK1 activity. Calculate the rate of ATP consumption by comparing the signal in sample wells to a standard curve. Express GALM activity as a percentage of the activity measured in the healthy control lysate.

Therapeutic Strategies and Management

5.1. Current Standard of Care The primary treatment for Type IV galactosemia is the implementation of a galactose-restricted diet.[9][15] This involves eliminating milk and dairy products, which are the main sources of lactose.[23] For infants, a soy-based or other galactose-free formula is required.[9] Given the mild phenotype and variability in clinical presentation, the stringency and duration of the diet may be assessed on a case-by-case basis.[15][23] Early dietary intervention is crucial for preventing or resolving cataracts.[6]

5.2. Future and Investigational Therapies While dietary management is effective for the acute symptoms of galactosemias, research into novel therapies is ongoing, particularly for the more severe forms of the disease. These approaches could potentially be adapted for GALM deficiency if long-term complications become apparent.

- Pharmacological Chaperones: Small molecules designed to bind to misfolded mutant enzymes and restore their proper conformation and function. This approach could be beneficial for missense mutations that cause protein instability.[24]

- Gene Therapy: Aims to restore enzyme activity by introducing a functional copy of the deficient gene (e.g., GALT) using viral vectors, such as adeno-associated viruses (AAVs).
[\[23\]](#)
- mRNA Therapy: Involves administering synthetic mRNA encoding the functional enzyme, allowing the patient's cells to transiently produce the correct protein.[\[25\]](#)

While animal models have been developed for classic galactosemia, specific models for GALT deficiency are needed to test the efficacy and safety of these advanced therapeutic strategies.
[\[26\]](#)[\[27\]](#)

Conclusion

Type IV galactosemia, caused by mutations in the GALT gene, is a distinct clinical entity characterized by a mild phenotype dominated by cataracts. Its discovery has expanded the understanding of galactose metabolism disorders and highlights the importance of comprehensive genetic analysis when newborn screening reveals hypergalactosemia with normal GALT, GALK1, and GALE activity. For researchers and drug developers, the unstable nature of many mutant GALT proteins suggests that strategies like pharmacological chaperones could be a promising avenue for future therapeutic development. Further long-term studies of affected individuals are necessary to fully delineate the clinical spectrum of this rare disorder.

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